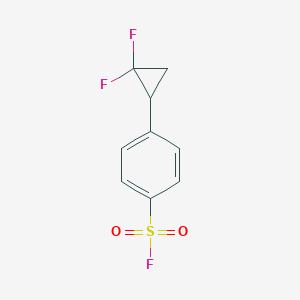
5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-(propan-2-yl)oxan-2-one, also known as 5-methyl-6-oxanone, is a mixture of diastereomers that is commonly used in a range of scientific research applications. The mixture consists of two diastereomers, 5-methyl-6-oxanone-3-ol and 5-methyl-6-oxanone-2-ol. The mixture is a colorless liquid with a boiling point of 87-89°C and a melting point of -14°C. It is soluble in water and common organic solvents. It is also used as a reagent in organic synthesis.
科学研究应用
5-Methyl-6-(propan-2-yl)oxan-2-one has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of chiral compounds, as well as for the synthesis of polymers. It is also used in the synthesis of polysaccharides and other polymers, and as a starting material for the synthesis of other compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other compounds.
作用机制
The mechanism of action of 5-methyl-6-(propan-2-yl)oxan-2-one involves the formation of a carbocation intermediate. This intermediate is formed when the ethyl acetoacetate reacts with the propan-2-ol in the presence of sodium methoxide. The carbocation intermediate then undergoes a nucleophilic attack by the propan-2-ol, resulting in the formation of a new carbon-carbon bond and the formation of the mixture of diastereomers.
Biochemical and Physiological Effects
5-Methyl-6-(propan-2-yl)oxan-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it has a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 5-methyl-6-(propan-2-yl)oxan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available in the form of a mixture of diastereomers. Additionally, it is relatively inexpensive and has a wide range of applications. One of the main limitations of using this compound in lab experiments is that it is toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human subjects due to its potential toxicity.
未来方向
There are a number of potential future directions for research involving 5-methyl-6-(propan-2-yl)oxan-2-one. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its potential use in the synthesis of polymers and other compounds could be beneficial. Finally, further research into its potential uses in the synthesis of chiral compounds could provide new insights into the synthesis of these compounds.
合成方法
The most common method used to synthesize 5-methyl-6-(propan-2-yl)oxan-2-one is through the reaction of ethyl acetoacetate and propan-2-ol in the presence of sodium methoxide. The reaction is carried out at room temperature and the mixture is then heated to reflux for one hour. The reaction yields a mixture of diastereomers, which is then purified by distillation.
属性
IUPAC Name |
5-methyl-6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(propan-2-yl)oxan-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
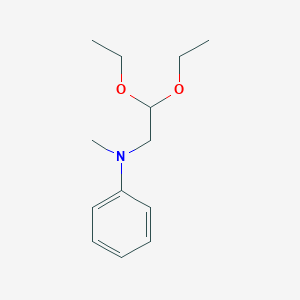
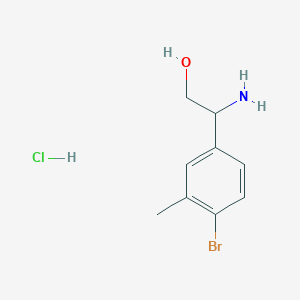
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
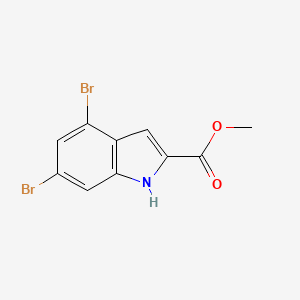
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
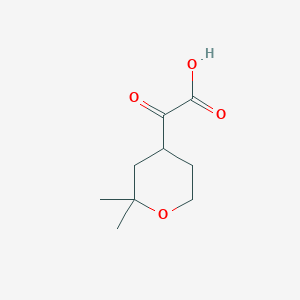
![5-{7-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}-2-(morpholin-4-yl)-1,3-benzoxazole](/img/structure/B6603194.png)

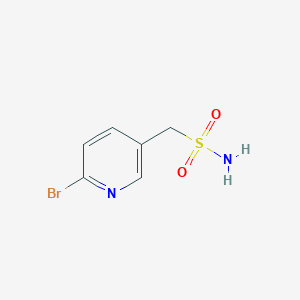
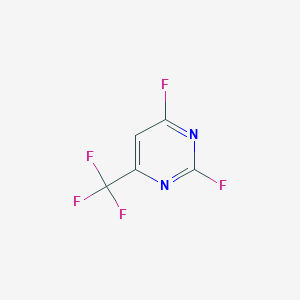
![3-[(carboxymethyl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B6603222.png)
